molecular formula C15H18N2O B2701206 N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide CAS No. 887028-99-1

N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide

Cat. No. B2701206
CAS RN: 887028-99-1
M. Wt: 242.322
InChI Key: RHHZUASBPNMYIN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a derivative of pyrrolidine and is structurally similar to the well-known compound, N-phenylpyrrolidine (NPP). In

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is not fully understood; however, it has been suggested that the compound acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have significant effects on the central nervous system, particularly on dopamine neurotransmission. The compound has been reported to increase dopamine levels in the brain, leading to its analgesic, anxiolytic, and antidepressant effects. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.

Future Directions

There are several future directions for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other drug addictions, such as opioid addiction. Furthermore, the development of novel delivery methods for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide could potentially overcome the compound's limited solubility in water, leading to more efficient administration in lab experiments.
Conclusion:
In conclusion, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's synthesis method has been optimized for high yield and purity, and its mechanism of action has been suggested to be a dopamine reuptake inhibitor. N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to possess analgesic, anxiolytic, and antidepressant properties, as well as potential therapeutic applications in the treatment of drug addiction. While there are limitations to using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments, there are several future directions for research that could potentially overcome these limitations and lead to the development of more potent and selective dopamine reuptake inhibitors.

Synthesis Methods

The synthesis of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide involves the reaction of 2-phenylethylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in its pure form. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess analgesic, anxiolytic, and antidepressant properties. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been reported to have potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction.

properties

IUPAC Name

N-(2-phenylethyl)-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13(17-11-5-6-12-17)15(18)16-10-9-14-7-3-2-4-8-14/h2-8,11-13H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZUASBPNMYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide

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